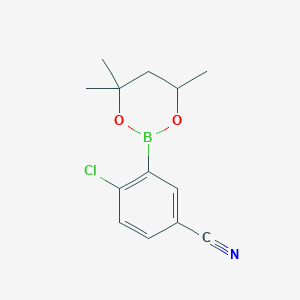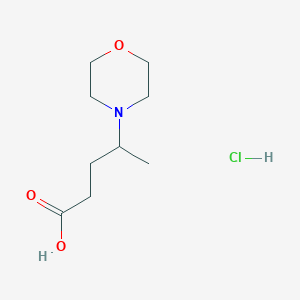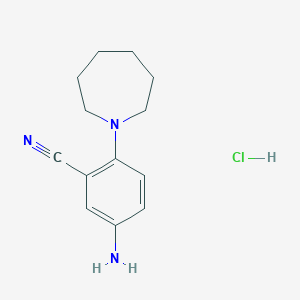
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid, also known as 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid or CTMDB, is an organic compound belonging to the class of boronic acid derivatives. It is a useful reagent in organic synthesis and has been used in a variety of scientific research applications. CTMDB is a white solid with a melting point of 160-162°C, and it is soluble in water, ethanol, and methanol.
Aplicaciones Científicas De Investigación
CTMDB has been used in a variety of scientific research applications, including as a catalyst for the synthesis of organic compounds, as a reagent for the synthesis of polymers, and as a reagent for the synthesis of pharmaceuticals. It has also been used in the synthesis of polymers for use in drug delivery systems, and in the synthesis of a wide range of other organic compounds.
Mecanismo De Acción
CTMDB acts as a Lewis acid and can bind to a variety of organic molecules, forming a boronate ester. This boronate ester can then undergo a variety of reactions to form the desired product. The boronate ester can also be used as a catalyst in a variety of organic reactions.
Biochemical and Physiological Effects
CTMDB has been studied for its potential biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, CTMDB has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTMDB is a useful reagent for organic synthesis and has a number of advantages for laboratory experiments. It is a white solid with a melting point of 160-162°C, and it is soluble in water, ethanol, and methanol. It is also a relatively inexpensive reagent, which makes it attractive for use in laboratory experiments. However, it should be noted that CTMDB can be toxic if inhaled or ingested and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for research involving CTMDB. These include further studies into its effects on inflammation and its potential use as a drug delivery system. In addition, further research into its potential as a reagent for the synthesis of organic compounds and polymers is warranted. Finally, CTMDB could be further studied for its potential use as a catalyst for a variety of organic reactions.
Métodos De Síntesis
CTMDB is prepared by the reaction of 4-chlorobenzoic acid with trimethylsilyl-dioxaborinane. The reaction is conducted in the presence of a base, such as sodium hydroxide, and an acid, such as hydrochloric acid. The reaction is carried out at room temperature and yields the desired product in high yield.
Propiedades
IUPAC Name |
4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO4/c1-8-7-13(2,3)19-14(18-8)10-6-9(12(16)17)4-5-11(10)15/h4-6,8H,7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBUWYFJIFXTCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S,3S)-3-(t-Butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, min. 97% (S,S)-Me-BI-DIME](/img/structure/B6323791.png)

![3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97%](/img/structure/B6323799.png)







